3-Fluoroquinoline-7-carboxylic Acid: A Scaffold for Next-Gen Drug Discovery
3-Fluoroquinoline-7-carboxylic Acid: A Scaffold for Next-Gen Drug Discovery
This guide provides a technical deep-dive into 3-Fluoroquinoline-7-carboxylic acid (CAS: 1841081-50-2), a specialized scaffold distinct from the common fluoroquinolone antibiotics.[1] It focuses on its utility as a pharmacophore in kinase inhibitor design and its role as a metabolically stable linker in proteolysis-targeting chimeras (PROTACs).[1]
[1]
Part 1: Strategic Rationale & Chemical Space
In the architecture of small molecule drugs, the quinoline ring is a "privileged structure," appearing in over 30 FDA-approved therapeutics.[1] However, the specific isomer 3-Fluoroquinoline-7-carboxylic acid represents a refined tool for medicinal chemists, offering three distinct advantages over the unsubstituted or isomeric analogs:
-
Metabolic Blocking (C3 Position): The C3 position of the quinoline ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (
) at this position blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. ). -
Electronic Modulation (pKa): The electronegative fluorine at C3 inductively withdraws electron density from the pyridine ring.[1] This lowers the
of the quinoline nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), reducing the energetic penalty of desolvation when the molecule enters a hydrophobic kinase pocket. -
The C7 Vector: The carboxylic acid at C7 serves as a solvent-exposed "exit vector."[1] In kinase inhibitors, this allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) or PROTAC linkers that extend out of the ATP-binding cleft without disrupting the hinge-binding core.[1]
Physicochemical Profile
| Property | Value (Predicted) | Impact on Drug Design |
| Molecular Weight | 191.16 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity ensures membrane permeability.[1] |
| TPSA | ~50 | Good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (COOH) | Modifiable via amide coupling.[1] |
| H-Bond Acceptors | 3 (N, F, COOH) | C3-F can act as a weak H-bond acceptor in specific pockets.[1] |
Part 2: Synthetic Accessibility & Protocols
Synthesis of 3-fluoroquinolines is non-trivial because direct fluorination of the electron-deficient pyridine ring is difficult.[1] The most robust "self-validating" protocol relies on the Balz-Schiemann reaction , transforming an amino group to a fluorine via a diazonium tetrafluoroborate intermediate.[1]
Diagram 1: Synthetic Pathway (The Balz-Schiemann Route)[1]
[1]
Detailed Experimental Protocol
Objective: Synthesis of 3-Fluoroquinoline-7-carboxylic acid from 3-Aminoquinoline-7-carboxylic acid methyl ester (followed by hydrolysis).
Reagents:
-
3-Aminoquinoline-7-carboxylic acid methyl ester (1.0 eq)[1]
-
Sodium Nitrite (
, 1.2 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Tetrafluoroboric acid (
, 48% aq., excess)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Xylene or Toluene (Solvent)[1]
-
Lithium Hydroxide (
, for final hydrolysis)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Diazotization: Dissolve the amine precursor in
atngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . Add an aqueous solution of dropwise, maintaining the temperature below . Stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate. -
Isolation of Salt: Filter the precipitate and wash with cold ether/ethanol (1:1) to remove excess acid.[1] Critical Safety Step: Do not let the salt dry completely on the filter paper as it can be shock-sensitive; proceed immediately to decomposition.[1]
-
Thermal Decomposition: Suspend the wet diazonium salt in hot xylene (
). The salt decomposes, releasingngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> gas and . Stir until gas evolution ceases. -
Purification: Evaporate the solvent. Purify the methyl ester intermediate via flash column chromatography (Hexane/EtOAc).
-
Hydrolysis: Dissolve the ester in THF/Water (1:1), add
(2 eq), and stir at room temperature for 4 hours. Acidify with to precipitate the final acid product.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5]
Kinase Inhibition (The "Hinge Binder")
In kinase inhibitors, the quinoline nitrogen (
-
The Problem: High basicity of
can lead to protonation before binding, requiring a high desolvation penalty.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The 3-F Solution: The fluorine at C3 lowers the
ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , keeping it unprotonated at physiological pH (7.4), thus improving the binding energetics. -
The 7-COOH Role: This handle points towards the solvent front, allowing the attachment of a "tail" group (e.g., N-methylpiperazine) to improve solubility or interact with the ribose-binding pocket.[1]
PROTAC Linker Attachment
This scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs).[1] The 7-COOH provides a rigid attachment point for the linker chain connecting the Warhead (quinoline) to the E3 Ligase ligand (e.g., Thalidomide or VHL).[1]
Diagram 2: Structure-Activity Relationship (SAR) Logic[1]
Part 4: References
-
Synthesis of Fluoroquinolines:
-
Kinase Inhibitor SAR:
-
Metabolic Stability of Fluorine:
-
Commercial Availability & CAS Verification:
Sources
- 1. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoroquinoline-7-carboxylic acid [myskinrecipes.com]
- 3. 7-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-fluoroquinoline-7-carboxylic acid | 1841081-50-2 [amp.chemicalbook.com]
